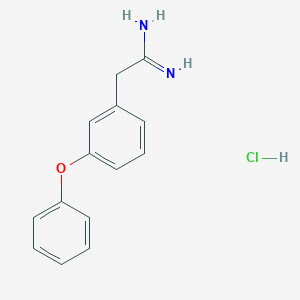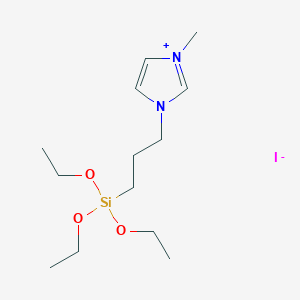
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride, also known as 2-PPH, is a synthetic organic compound used in scientific research. It is a white, crystalline solid that is soluble in water, alcohol, and other solvents. 2-PPH is used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride is used in scientific research for a variety of purposes. It is used as a substrate in biochemical assays, as a catalyst in organic synthesis, and as a reagent in various reactions. It is also used to study the biochemical and physiological effects of various compounds, including drugs and hormones.
Wirkmechanismus
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride acts as a substrate for enzymes, which convert it into other compounds. It can also act as a catalyst in organic reactions, promoting the formation of desired products. Additionally, 2-(3-Phenoxy-phenyl)-acetamidine hydrochloride can act as a reagent in various reactions, allowing scientists to study the biochemical and physiological effects of various compounds.
Biochemical and Physiological Effects
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cytochrome P450 and tyrosine hydroxylase. It has also been found to inhibit the activity of certain hormones, including aldosterone and cortisol. Additionally, it has been found to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(3-Phenoxy-phenyl)-acetamidine hydrochloride in lab experiments has several advantages. It is relatively easy to synthesize, and it is soluble in a variety of solvents. Additionally, it can be used in a variety of biochemical and physiological experiments. However, it is important to note that 2-(3-Phenoxy-phenyl)-acetamidine hydrochloride is a synthetic compound, and therefore its effects may not be representative of natural compounds.
Zukünftige Richtungen
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride has many potential future applications in scientific research. It could be used to study the biochemical and physiological effects of various drugs and hormones, as well as to develop new drugs and therapies. Additionally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, it could be used in the development of new synthetic compounds and catalysts.
Synthesemethoden
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride can be synthesized from 3-phenoxy-phenylacetonitrile (3-PPAN) and hydrochloric acid. 3-PPAN is first reacted with hydrochloric acid in a 1:1 mole ratio, forming 2-(3-phenoxy-phenyl)-acetamidine hydrochloride and phenol. The reaction is performed in a solvent, such as ethanol or methanol, at room temperature. The reaction is then cooled and filtered, leaving behind the 2-(3-Phenoxy-phenyl)-acetamidine hydrochloride in solid form.
Eigenschaften
IUPAC Name |
2-(3-phenoxyphenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-14(16)10-11-5-4-8-13(9-11)17-12-6-2-1-3-7-12;/h1-9H,10H2,(H3,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGUACFOXRMZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)


![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)








